2-Azaniumylacetate

Description

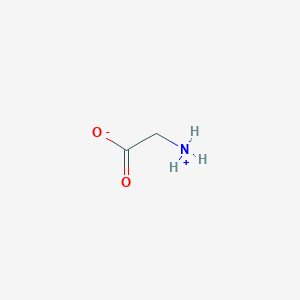

2-Azaniumylacetate is an ammonium salt derivative of acetic acid, characterized by the presence of a protonated amino group (NH₃⁺) attached to the alpha carbon of the acetate moiety. Its molecular structure (NH₃⁺CH₂COO⁻) confers high polarity and water solubility, making it physiologically compatible in aqueous systems. The compound is primarily identified in traditional herbal extracts, including Salvia miltiorrhiza (Danshen), Atractylodes macrocephala (Baizhu), Pinellia ternata (Banxia), and Euryale ferox (Qianshi), where it is implicated in bioactive roles . Computational studies, such as the Random Walk with Restart (RWR) algorithm, rank 2-Azaniumylacetate among the top 10% of "core effective compounds" in these herbs, suggesting its significance in mediating cardiovascular, anti-inflammatory, or metabolic pathways .

Properties

IUPAC Name |

2-azaniumylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMQDGOQFOQNFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

75.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The following analysis compares 2-Azaniumylacetate with three related compounds: glycine , ammonium acetate , and ranitidine nitroacetamide derivatives , focusing on molecular properties, applications, and research findings.

Structural and Functional Contrasts

- 2-Azaniumylacetate vs. Glycine: Both compounds feature an amino group adjacent to a carboxylate. However, glycine (NH₂CH₂COOH) exists as a zwitterion at physiological pH, whereas 2-Azaniumylacetate’s permanently protonated NH₃⁺ group enhances its ionic interactions in biological matrices. Glycine is ubiquitously involved in protein synthesis, while 2-Azaniumylacetate’s herbal origin suggests niche roles in plant-defense or human metabolic modulation .

- 2-Azaniumylacetate vs. Its high solubility and volatility make it ideal for analytical chemistry, unlike 2-Azaniumylacetate, which is tailored for bioactivity in herbal systems .

- 2-Azaniumylacetate vs. Ranitidine Derivatives: Ranitidine nitroacetamide (N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide) shares a nitroacetamide backbone but incorporates a furan ring and sulphanyl group. This structural complexity enhances receptor targeting (e.g., H₂ antagonism) but reduces solubility compared to 2-Azaniumylacetate’s minimalist design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.